molecular formula C9H6Br3NO B12913470 6,8-Dibromoquinolin-5-ol hydrobromide CAS No. 188594-91-4

6,8-Dibromoquinolin-5-ol hydrobromide

Cat. No.: B12913470
CAS No.: 188594-91-4
M. Wt: 383.86 g/mol
InChI Key: BWEJWGSKQGYGEX-UHFFFAOYSA-N
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Description

6,8-Dibromoquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6Br3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique brominated structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoquinolin-5-ol hydrobromide typically involves the bromination of 8-hydroxyquinoline. The process begins with the dissolution of 8-hydroxyquinoline in water, followed by the addition of bromine and aqueous hydrobromide. The reaction mixture is maintained at a controlled temperature to ensure optimal yield. The product, this compound, is then isolated through filtration and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated bromine addition systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromoquinolin-5-ol hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Pharmacological Applications

6,8-Dibromoquinolin-5-ol hydrobromide exhibits a range of biological activities, making it a valuable compound in pharmacology:

  • Antimicrobial Activity : Compounds derived from 8-hydroxyquinoline, including its dibromo derivatives, have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Research indicates that these compounds can serve as effective agents against multidrug-resistant bacterial strains, which pose a serious public health threat .
  • Anticancer Properties : The compound has shown promise in anticancer research. For instance, derivatives of 8-hydroxyquinoline have been tested against various cancer cell lines, revealing IC50 values that suggest potent cytotoxicity. Notably, some derivatives have been identified as having greater efficacy than established chemotherapeutic agents like doxorubicin .
  • Neuroprotective Effects : As an iron chelator, this compound may play a role in neuroprotection by mitigating oxidative stress and preventing neurodegenerative diseases. The chelation of metal ions implicated in neurodegeneration is a critical area of research for this compound .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound and its derivatives:

StudyFocusFindings
Hu et al. (2020)Antibacterial ActivityEvaluated antibacterial efficacy against multiple strains; demonstrated significant inhibition zones compared to standard antibiotics .
Ökten et al. (2016)Anticancer ActivityReported IC50 values for various cancer cell lines; some derivatives showed higher potency than doxorubicin .
Hirbod et al. (2017)Enzyme InhibitionDesigned compounds that inhibited acetylcholinesterase and butyrylcholinesterase with promising IC50 values .

Mechanism of Action

The exact mechanism of action of 6,8-Dibromoquinolin-5-ol hydrobromide is not fully understood. it is believed to interact with various molecular targets and pathways due to its quinoline core. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism suggests potential antimicrobial and anticancer properties.

Comparison with Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with similar chemical properties.

    8-Hydroxyquinoline: The parent compound from which 6,8-Dibromoquinolin-5-ol hydrobromide is derived.

    5-Bromo-8-hydroxyquinoline: A mono-brominated derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and potential biological activity. Its dual bromination at positions 6 and 8 of the quinoline ring differentiates it from other similar compounds and may contribute to its unique applications in research and industry .

Biological Activity

6,8-Dibromoquinolin-5-ol hydrobromide is a halogenated quinoline derivative characterized by its unique structure, which includes bromine atoms at the 6 and 8 positions and a hydroxyl group at the 5 position. This configuration is significant as it influences the compound's biological activity and potential applications in various fields, including medicine and organic synthesis.

  • Molecular Formula : C_9H_6Br_2N_1O
  • Molecular Weight : Approximately 312.96 g/mol
  • CAS Number : 188594-91-4

The compound's hydrobromide form enhances its solubility and stability, making it suitable for various experimental conditions.

Antimicrobial Properties

This compound has shown promising antibacterial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative pathogens. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication and ultimately bacterial cell death .

Case Study: Antibacterial Efficacy

In a recent study, derivatives of quinoline compounds were tested against antibiotic-resistant strains. The results indicated that this compound exhibited significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics used in the study .

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus240.0625
Klebsiella pneumoniae250.125
Pseudomonas aeruginosa220.125

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies revealed that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. The compound's ability to interact with cellular targets suggests its potential as a lead compound for developing new anticancer therapies .

The proposed mechanism involves:

  • DNA Intercalation : Binding to DNA and disrupting replication.
  • Enzyme Inhibition : Inhibiting key enzymes involved in cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameCAS NumberKey Features
5,7-Dibromo-8-hydroxyquinoline521-74-4Exhibits antimicrobial properties; similar structure.
Broxyquinoline2453Known for anti-infective properties; halogenated variant.
6-Bromoquinolin-2(1H)-one116632-34-9Contains a bromine atom; used in medicinal chemistry.

The specific positioning of bromine atoms in this compound enhances its biological activity compared to other derivatives.

Properties

CAS No.

188594-91-4

Molecular Formula

C9H6Br3NO

Molecular Weight

383.86 g/mol

IUPAC Name

6,8-dibromoquinolin-5-ol;hydrobromide

InChI

InChI=1S/C9H5Br2NO.BrH/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6;/h1-4,13H;1H

InChI Key

BWEJWGSKQGYGEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1.Br

Origin of Product

United States

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